N-(3-Sulfopropyl)-L-isoleucine

Description

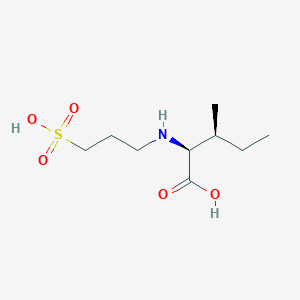

N-(3-Sulfopropyl)-L-isoleucine is a zwitterionic derivative of the essential amino acid L-isoleucine, modified with a sulfopropyl (-CH₂CH₂CH₂SO₃⁻) group at the amino terminus. This modification introduces a strong sulfonic acid moiety, conferring enhanced hydrophilicity and ionic character. Such zwitterionic compounds are critical in biomedical applications, including hydrogels, drug delivery systems, and antifouling coatings, due to their ability to resist nonspecific protein adsorption while maintaining biocompatibility .

Properties

CAS No. |

819863-71-3 |

|---|---|

Molecular Formula |

C9H19NO5S |

Molecular Weight |

253.32 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-(3-sulfopropylamino)pentanoic acid |

InChI |

InChI=1S/C9H19NO5S/c1-3-7(2)8(9(11)12)10-5-4-6-16(13,14)15/h7-8,10H,3-6H2,1-2H3,(H,11,12)(H,13,14,15)/t7-,8-/m0/s1 |

InChI Key |

KMBWOVXKKMSFQR-YUMQZZPRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NCCCS(=O)(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Sulfopropyl)-L-isoleucine typically involves the reaction of L-isoleucine with 1,3-propane sultone. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure efficient sulfonation. The process involves the nucleophilic attack of the amino group of L-isoleucine on the sultone ring, leading to the formation of the sulfonated product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: N-(3-Sulfopropyl)-L-isoleucine undergoes several types of chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized under specific conditions, leading to the formation of sulfonate derivatives.

Reduction: The compound can be reduced to form sulfide derivatives.

Substitution: The sulfonic acid group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfonate esters, sulfides, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-(3-Sulfopropyl)-L-isoleucine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and as a component of biomaterials.

Industry: this compound is used in the production of specialty chemicals and as an additive in various industrial processes

Mechanism of Action

The mechanism of action of N-(3-Sulfopropyl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonic acid group plays a crucial role in these interactions, facilitating binding and modulating the activity of the target molecules. The compound can influence various biochemical pathways, leading to changes in cellular functions and responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analysis

The following table compares N-(3-Sulfopropyl)-L-isoleucine with four structurally related compounds, emphasizing functional groups, molecular weights, and applications:

*Estimated based on L-isoleucine (MW 131.17) + sulfopropyl group (MW ~164).

Key Observations:

Sulfopropyl vs. Phosphonopropyl Groups: The sulfopropyl group in this compound provides strong anionic character and hydrophilicity, ideal for stabilizing zwitterionic networks in aqueous environments . In contrast, the phosphonopropyl group in N-Acetyl-L-isoleucyl-N-(3-phenyl-1-phosphonopropyl) introduces a phosphate moiety, enhancing metal-binding capacity for biochemical assays .

Sulfopropyl vs. Methylthiopropyl Groups :

- The methylthiopropyl group in Leucine, N-[(1S)-1-carboxy-3-(methylthio)propyl]- incorporates a thioether bond, which may participate in redox reactions or interact with hydrophobic domains in proteins. This contrasts with the sulfopropyl group’s ionic nature, which prioritizes solubility and charge-based interactions .

Comparison with Zwitterionic Copolymers :

- The sulfopropyl-containing ammonium betaine in poly(NIPAM/sulfobetaine) copolymers exhibits thermoresponsive behavior, transitioning from sol to gel states near physiological temperatures. This property is attributed to the sulfobetaine’s ability to form hydrogen bonds and electrostatic interactions, suggesting similar mechanisms for this compound in material science applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.